![molecular formula C7H4BrF2NO2 B2403988 2-Amino-4-bromo-3,5-difluorobenzoic acid CAS No. 1698027-86-9](/img/structure/B2403988.png)
2-Amino-4-bromo-3,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3,5-difluorobenzoic acid is a synthetic organic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) . The InChI key is HMEMIUSIGMVLLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 252.02 . The storage temperature is room temperature .Scientific Research Applications
1. Synthesis and Structural Studies
- 2-Amino-4-bromo-3,5-difluorobenzoic acid is involved in complex synthesis processes. For example, its derivates have been used in the synthesis of various benzoic acids and other compounds, demonstrating the versatility and significance of this chemical in organic synthesis (Schlosser & Heiss, 2003).
2. Photodynamic Therapy Applications
- Derivatives of this compound have been used in the synthesis of new zinc phthalocyanines with potential applications in photodynamic therapy for cancer treatment, highlighting its significance in the development of novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
3. Molecular Recognition and Supramolecular Chemistry
- The compound has been utilized in molecular recognition studies, particularly in the synthesis and analysis of supramolecular assemblies. This showcases its role in understanding and developing new materials with specific molecular interactions (Varughese & Pedireddi, 2006).
4. Spectroscopic Analysis
- There are studies focusing on the spectroscopic analysis of derivatives of this compound, such as investigations using FT-Raman and FT-IR spectroscopy. These studies contribute to our understanding of the physical and chemical properties of these compounds (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).
5. Crystallography and Materials Science
- Crystallography studies involving this compound derivatives have been conducted to understand the molecular structure and characteristics of these compounds, contributing to the field of materials science (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
6. Drug Synthesis and Pharmaceutical Applications
- Derivatives of this acid have been used in the synthesis of intermediates for various drugs, indicating its importance in the pharmaceutical industry. The synthesis of such intermediates often involves complex chemical reactions and highlights the compound's role in drug development (Cao Sheng-li, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are used to synthesize 2-arylbenzimidazole derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that similar compounds participate in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may also have significant biological effects .
properties
IUPAC Name |
2-amino-4-bromo-3,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMIUSIGMVLLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.